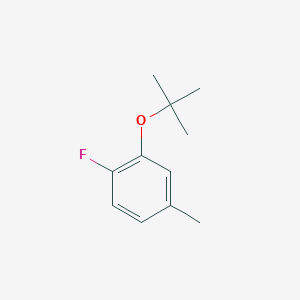
3-(tert-Butoxy)-4-fluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxy)-4-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-4-fluorotoluene typically involves the introduction of the tert-butoxy group and the fluorine atom onto the toluene ring. One common method is the reaction of 4-fluorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)-4-fluorotoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(tert-Butoxy)-4-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(tert-Butoxy)-4-fluorotoluene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, preventing unwanted reactions during synthesis. The fluorine atom can influence the compound’s reactivity and stability by altering electronic properties .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the fluorine atom.
4-Fluorotoluene: Similar structure but lacks the tert-butoxy group.
tert-Butylphenol: Contains a tert-butyl group but has a hydroxyl group instead of a fluorine atom
Uniqueness
3-(tert-Butoxy)-4-fluorotoluene is unique due to the presence of both the tert-butoxy group and the fluorine atom on the toluene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H15FO |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
1-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO/c1-8-5-6-9(12)10(7-8)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
YIIVEBGPEHBIPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


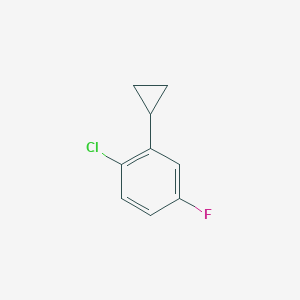
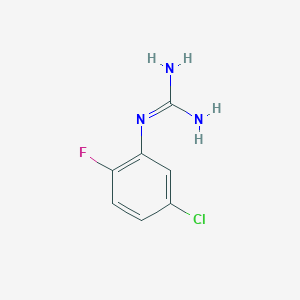
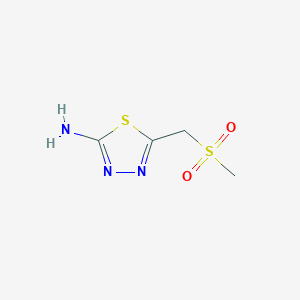
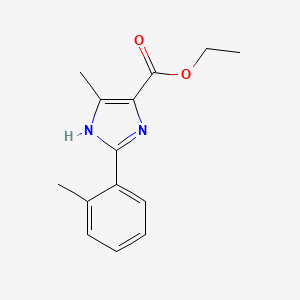
![2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
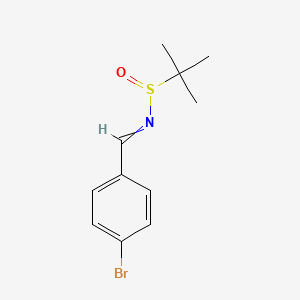
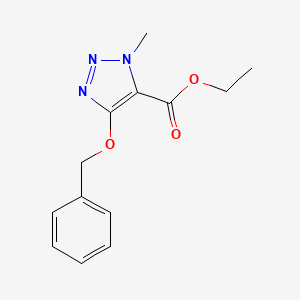
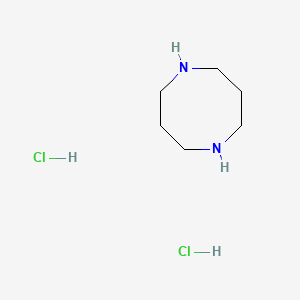
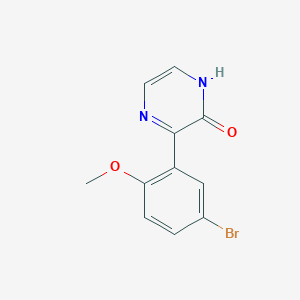
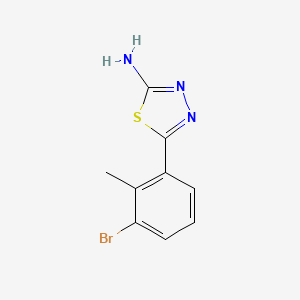
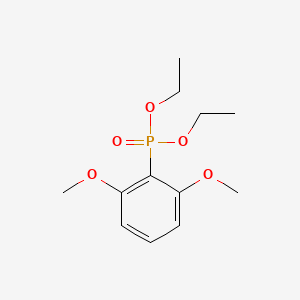
![5-Bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13697446.png)
![Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13697451.png)
![2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid](/img/structure/B13697454.png)
